molecular formula C13H15N B1589993 2,4,5,8-Tetramethylquinoline CAS No. 39581-63-0

2,4,5,8-Tetramethylquinoline

Cat. No. B1589993
CAS RN: 39581-63-0
M. Wt: 185.26 g/mol
InChI Key: NIBUUXBVSUJONT-UHFFFAOYSA-N
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Description

2,4,5,8-Tetramethylquinoline is a chemical compound with the molecular formula C13H15N . It has a molecular weight of 185.27 and is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 2,4,5,8-Tetramethylquinoline, often involves the use of α,β-unsaturated aldehydes . These compounds are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .


Molecular Structure Analysis

The InChI code for 2,4,5,8-Tetramethylquinoline is 1S/C13H15N/c1-8-5-6-9(2)13-12(8)10(3)7-11(4)14-13/h5-7H,1-4H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2,4,5,8-Tetramethylquinoline has a density of 1.0±0.1 g/cm3 . Its boiling point is 306.8±11.0 °C at 760 mmHg . The compound is a pale-yellow to yellow-brown solid .

Scientific Research Applications

  • Pharmaceutical Research

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It plays a major role in the field of medicinal chemistry .
    • There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
    • Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
  • Synthetic Organic Chemistry

    • Quinoline is a vital scaffold for leads in drug discovery .
    • A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
    • For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
    • Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

Future Directions

The development of new methods for the synthesis of quinoline derivatives like 2,4,5,8-Tetramethylquinoline is an area of active research . Improving existing synthetic methods and exploring novel therapeutic applications represent future directions in this field .

properties

IUPAC Name

2,4,5,8-tetramethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-8-5-6-9(2)13-12(8)10(3)7-11(4)14-13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBUUXBVSUJONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479449
Record name 2,4,5,8-TETRAMETHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5,8-Tetramethylquinoline

CAS RN

39581-63-0
Record name 2,4,5,8-TETRAMETHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GA Romeiro, VF Ferreira, MS Costa… - Heterocyclic …, 2000 - degruyter.com
An angular tetrahydropyridocarbazole derivative was synthesized in a three-step reaction sequence involving the Fischer Indole cyclization with elimination of a methyl group. …
Number of citations: 1 www.degruyter.com
C Karr Jr, PA Estep, AJ Papa - Journal of the American Chemical …, 1959 - ACS Publications
Relationships for the out-of-plane hydrogen deformation vibrations in benzenes, naphthalenes, pyridines and quinolines liave been proposed for study. In general, the frequencies for …
Number of citations: 31 pubs.acs.org
P Evans, P Hogg, R Grigg, M Nurnabi, J Hinsley… - Tetrahedron, 2005 - Elsevier
Cyclopalladated, phosphine free, 8-methyl quinoline based complexes () are excellent catalysts for the Heck vinylation of aryl iodides and bromides with turnover numbers of greater …
Number of citations: 60 www.sciencedirect.com
PA Claret, AG Osborne - Organic Preparations and Procedures …, 1974 - Taylor & Francis
3-Methyl-4-ethylquinoline (Ia).-A mixture of ethanol (60 ml.), 3-pentanone (30 ml. I y ferric chloride hexahydrate (50 g.), anhydrous zinc chloride (5 9.) and conc. hydrochloric acid (30 ml.…
Number of citations: 2 www.tandfonline.com

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